molecular formula C10H15NO B3276574 1-(2-Aminopropoxy)-3-methylbenzene CAS No. 6437-47-4

1-(2-Aminopropoxy)-3-methylbenzene

Cat. No.: B3276574
CAS No.: 6437-47-4
M. Wt: 165.23 g/mol
InChI Key: UKWBVFOYWVWPNE-UHFFFAOYSA-N
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Description

1-(2-Aminopropoxy)-3-methylbenzene (C₁₀H₁₅NO) is a substituted aromatic compound featuring a 3-methylbenzene ring connected via an ether linkage to a propan-2-amine group. Its structure is characterized by the SMILES string CC1=CC(=CC=C1)OCC(C)N and an InChIKey of UKWBVFOYWVWPNE-UHFFFAOYSA-N . Predicted physicochemical properties include a molecular weight of 165.12 g/mol and collision cross-section (CCS) values ranging from 136.2 Ų ([M+H]⁺) to 148.0 Ų ([M+Na]⁺) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-methylphenoxy)propan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-8-4-3-5-10(6-8)12-7-9(2)11/h3-6,9H,7,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKWBVFOYWVWPNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901294184
Record name 2-Propanamine, 1-(3-methylphenoxy)-
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Molecular Weight

165.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6437-47-4
Record name 2-Propanamine, 1-(3-methylphenoxy)-
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 2-Propanamine, 1-(3-methylphenoxy)-
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URL https://comptox.epa.gov/dashboard/DTXSID901294184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-aminopropoxy)-3-methylbenzene
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Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Aminopropoxy)-3-methylbenzene can be synthesized through several methods. One common approach involves the reaction of 3-methylphenol with 2-chloropropylamine under basic conditions to form the desired product. The reaction typically requires a solvent such as ethanol and a base like sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(2-Aminopropoxy)-3-methylbenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like nitric acid, sulfuric acid, and halogens (chlorine, bromine) are employed for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and alcohols.

    Substitution: Nitro, sulfonyl, and halogenated derivatives.

Scientific Research Applications

1-(2-Aminopropoxy)-3-methylbenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Aminopropoxy)-3-methylbenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituted Benzene Derivatives

The following table compares 1-(2-Aminopropoxy)-3-methylbenzene with analogs differing in substituents on the benzene ring:

Compound Name Molecular Formula Substituent(s) Key Properties/Applications Reference
1-(2-Aminopropoxy)-3-fluorobenzene C₉H₁₂FNO 3-F Lower molecular weight (169.2 g/mol); potential for altered electronic properties in catalysis .
1-(2-Aminopropoxy)-3-bromobenzene C₉H₁₂BrNO 3-Br Higher molecular weight (230.1 g/mol); bromine’s electron-withdrawing effects may influence reactivity in cross-coupling reactions .
1-(2-Aminopropoxy)-3,5-difluorobenzene C₉H₁₁F₂NO 3,5-diF Enhanced lipophilicity; potential use in medicinal chemistry for improved bioavailability .

Key Observations :

  • Electronic Effects : Fluorine (electron-withdrawing) and methyl (electron-donating) substituents modulate the aromatic ring’s reactivity. For example, electron-donating groups like -CH₃ enhance electrophilic substitution reactions, whereas -Br or -F may direct reactions to specific positions .
  • Pharmacological Relevance : The 3-methyl derivative’s sodium channel blocking activity is amplified in clustered forms (e.g., calixmexitil), suggesting steric and electronic synergies in drug design .

Functional Group Variants

Azide vs. Amine Derivatives

Compounds such as 1-(azidomethyl)-3-methylbenzene (C₈H₉N₃) replace the aminopropoxy group with an azide. These derivatives are used in click chemistry or photoredox catalysis due to the azide’s reactivity . In contrast, the aminopropoxy group enables hydrogen bonding and coordination in metal-catalyzed reactions (e.g., C–H functionalization) .

Ether vs. Ester Linkages

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide () uses an amide linkage instead of an ether. Amides exhibit higher rigidity and hydrogen-bonding capacity, influencing their use in directing-group-assisted catalysis .

Cluster vs. Monomeric Forms

Calixmexitil, a calix[4]arene-based cluster with four 2-aminopropoxy groups, demonstrates enhanced sodium channel blocking efficacy compared to its monomeric counterpart (mexiletine) . This highlights the impact of structural complexity on pharmacological activity.

Biological Activity

1-(2-Aminopropoxy)-3-methylbenzene, also known by its CAS number 6437-47-4, is an organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

  • IUPAC Name : this compound
  • Molecular Formula : C10H15NO
  • Molecular Weight : 165.24 g/mol

The compound features a propoxy group attached to a methyl-substituted benzene ring, which may influence its biological activity through interactions with various biological targets.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The presence of the amino group allows for hydrogen bonding and potential interactions with neurotransmitter systems, which could lead to various pharmacological effects.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that aromatic amines can inhibit bacterial growth by disrupting cell membrane integrity or interfering with metabolic processes.

Anticancer Potential

The compound's structural analogs have been investigated for anticancer activity. For example, certain derivatives have demonstrated the ability to induce apoptosis in cancer cells by activating caspase pathways or inhibiting cell proliferation through cell cycle arrest mechanisms. The specific effects of this compound on cancer cell lines remain an area for further exploration.

Neuropharmacological Effects

Given its structural features, this compound may also exert neuropharmacological effects. Aminoalkyl phenols are often studied for their potential to modulate neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This could lead to implications in treating mood disorders or neurodegenerative diseases.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis
NeuropharmacologicalModulation of neurotransmitter systems

Case Study: Anticancer Activity

In a notable study on related compounds, researchers observed that certain derivatives of aminophenols exhibited significant cytotoxicity against various cancer cell lines. The study utilized both in vitro assays and in vivo models to assess the efficacy of these compounds in inhibiting tumor growth. The findings suggested that the mechanism involved both direct cytotoxic effects and modulation of signaling pathways associated with cancer progression .

Q & A

Q. What are the optimal synthetic routes for 1-(2-Aminopropoxy)-3-methylbenzene, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves nucleophilic substitution or alkylation of 3-methylphenol with 2-aminopropyl halides. Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity .
  • Catalysts : Base catalysts (e.g., K₂CO₃) improve reaction rates by deprotonating phenolic oxygen .
  • Temperature : Elevated temperatures (80–100°C) favor kinetic control but may require inert atmospheres to prevent oxidation of the amine group .
  • Work-up : Acid-base extraction or chromatography ensures purity (>95%) .

Q. How can spectroscopic techniques (NMR, IR, MS) be utilized to characterize the structure of this compound?

Methodological Answer:

  • ¹H/¹³C NMR :
    • Aromatic protons (δ 6.7–7.2 ppm) and methyl groups (δ 1.2–2.5 ppm) confirm substitution patterns .
    • Coupling constants (J) between adjacent protons validate regiochemistry.
  • IR : Stretching frequencies for O–C (1100–1250 cm⁻¹) and N–H (3300–3500 cm⁻¹) confirm functional groups .
  • HRMS : Exact mass analysis (e.g., [M+H]⁺ = 194.1284) validates molecular formula .

Q. What are the key reactivity patterns of this compound in nucleophilic substitution and oxidation-reduction reactions?

Methodological Answer:

  • Nucleophilic Substitution : The aminopropoxy group undergoes displacement with strong nucleophiles (e.g., thiols, amines) under acidic conditions .
  • Oxidation : The amine group is susceptible to oxidation, forming nitro or imino derivatives with HNO₃ or KMnO₄ .
  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the aromatic ring but preserves the amine .

Advanced Research Questions

Q. How does the electronic and steric environment of the aminopropoxy group affect regioselectivity in cross-coupling reactions?

Methodological Answer:

  • Steric Effects : The 2-aminopropoxy group’s proximity to the aromatic ring directs coupling to the para position in Suzuki-Miyaura reactions .
  • Electronic Effects : Electron-donating amine groups activate the ring for electrophilic substitution, but steric bulk from the methyl group can hinder meta-substitution . Computational DFT studies (e.g., B3LYP/6-31G*) model charge distribution and transition states .

Q. What computational approaches (e.g., DFT) are suitable for modeling the reaction pathways and intermediates of this compound in catalytic processes?

Methodological Answer:

  • DFT Modeling : Use hybrid functionals (e.g., B3LYP) with dispersion corrections to assess thermochemistry and transition-state geometries .
  • Solvent Effects : Include implicit solvation models (e.g., PCM) to simulate reaction environments .
  • Kinetic Analysis : Calculate activation barriers (ΔG‡) to predict regioselectivity in cross-coupling or oxidation pathways .

Q. How can conflicting data in literature regarding the biological activity of aminopropoxy-substituted benzene derivatives be resolved through systematic SAR studies?

Methodological Answer:

  • Structure-Activity Relationship (SAR) : Synthesize analogs with variations in:
    • Aminopropoxy chain length (e.g., 2- vs. 3-aminopropoxy) .
    • Methyl group position (ortho vs. meta) .
  • Biological Assays : Test binding affinity to targets (e.g., GPCRs) using radioligand displacement or fluorescence polarization .
  • Crystallography : Resolve X-ray structures of ligand-target complexes to identify critical interactions .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields of this compound derivatives?

Methodological Answer:

  • Reproducibility Checks : Verify catalyst purity, solvent dryness, and inert gas flow rates .
  • Analytical Validation : Use HPLC or GC-MS to quantify side products (e.g., dehalogenated byproducts) .
  • Statistical Optimization : Apply Design of Experiments (DoE) to identify critical factors (e.g., temperature, stoichiometry) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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